BenchChemオンラインストアへようこそ!

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Medicinal Chemistry Lipophilicity Drug Design

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline (CAS 861412-93-3) is a heterobifunctional research chemical that integrates a benzotriazole (Bt) heterocycle, a primary aniline (–NH₂) group, and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituent on a single phenyl ring (molecular formula C₁₄H₁₁F₃N₄O, MW 308.26 g/mol). The compound is supplied as a ≥98% purity solid requiring sealed dry storage at 2–8 °C, and is classified as a hazardous material (GHS07).

Molecular Formula C14H11F3N4O
Molecular Weight 308.264
CAS No. 861412-93-3
Cat. No. B2758207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline
CAS861412-93-3
Molecular FormulaC14H11F3N4O
Molecular Weight308.264
Structural Identifiers
SMILESC1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F
InChIInChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2
InChIKeyTXEHQTWXDRFHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





861412-93-3: Fluorinated Benzotriazole-Aniline Building Block for Medicinal Chemistry & Chemical Biology Procurement


3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline (CAS 861412-93-3) is a heterobifunctional research chemical that integrates a benzotriazole (Bt) heterocycle, a primary aniline (–NH₂) group, and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituent on a single phenyl ring (molecular formula C₁₄H₁₁F₃N₄O, MW 308.26 g/mol) . The compound is supplied as a ≥98% purity solid requiring sealed dry storage at 2–8 °C, and is classified as a hazardous material (GHS07) . Its computed topological polar surface area (TPSA) is 65.96 Ų, the consensus LogP is 2.94–3.53, and it possesses 5 hydrogen-bond acceptor sites versus 1 donor site . Unlike the broad class of unsubstituted benzotriazole-aniline hybrids that serve predominantly as UV absorbers or corrosion inhibitors, the strategic placement of the –OCH₂CF₃ group at the 5-position of the aniline ring and the Bt moiety at the 3-position creates a geometrically defined, fluorine-rich scaffold that is primarily utilized as a building block for synthesizing more complex pharmacologically relevant molecules, particularly where modulated lipophilicity, enhanced membrane permeability, and tuned metabolic stability are required [1].

Why Unfluorinated or Differently Substituted Benzotriazole-Aniline Analogs Cannot Substitute CAS 861412-93-3


In-class benzotriazole-aniline derivatives such as 2-(2H-benzotriazol-2-yl)aniline (CAS 1211-08-1) or 3-(2,2,2-trifluoroethoxy)aniline (CAS 123207-61-4) lack the precise combination of functional groups present in 861412-93-3, rendering them unsuitable as drop-in replacements for applications where the synergistic electronic effects of the benzotriazole and trifluoroethoxy substituents are required on the same scaffold [1]. The –OCH₂CF₃ group is a well-established lipophilic bioisostere that, when absent, dramatically alters the molecule's LogP, hydrogen-bonding capacity, and metabolic profile [2]. Conversely, molecules that carry only the trifluoroethoxy aniline moiety but lack the benzotriazole ring lose the synthetic versatility of the Bt group, which can act as a leaving group, a directing group, or a precursor for further functionalization during complex molecule synthesis [1][3]. The specific 3,5-substitution pattern on the central phenyl ring of 861412-93-3 also creates a unique geometry and electronic distribution that cannot be replicated by isomers or mono-substituted analogs, directly impacting the success of downstream reactions that depend on precise steric and electronic parameters.

Quantitative Comparative Evidence for CAS 861412-93-3 Versus Unfluorinated and Mono-Functional Analogs


LogP Enhancement: Trifluoroethoxy vs. Unsubstituted Benzotriazole-Aniline

The introduction of the 2,2,2-trifluoroethoxy group at the 5-position of the aniline ring substantially increases the compound's computed lipophilicity relative to the non-fluorinated benzotriazole-aniline core, which is a key determinant for passive membrane permeability and blood-brain barrier penetration . The target compound exhibits a computed LogP of approximately 2.94 (ChemScene) to 3.53 (ChemSrc), whereas the direct non-fluorinated analog 2-(2H-benzotriazol-2-yl)aniline (CAS 1211-08-1) has an experimentally determined LogP of ~1.8 . This difference of approximately 1.1–1.7 LogP units corresponds to a theoretical 10- to 50-fold increase in partition coefficient, directly impacting the compound's ability to cross lipid bilayers .

Medicinal Chemistry Lipophilicity Drug Design Permeability

Hydrogen-Bond Acceptor Capacity: Trifluoroethoxy Enrichment Versus Non-Fluorinated Analog

The –OCH₂CF₃ substituent on 861412-93-3 introduces three additional fluorine atoms that act as weak hydrogen-bond acceptors, increasing the total H-bond acceptor count to 5 compared with an estimated 3–4 acceptors for 2-(2H-benzotriazol-2-yl)aniline (CAS 1211-08-1), which lacks the fluoroalkoxy group [1]. This is consistent with the general observation that fluorinated benzotriazoles containing at least two fluorine atoms per molecule exhibit enhanced intermolecular interactions with biological targets, which has been exploited in the design of kinase inhibitors and receptor modulators [2]. Although no target-specific affinity data are publicly available for 861412-93-3 itself, the higher acceptor count provides a structural rationale for procurement in fragment-based drug discovery campaigns where maximizing polar interactions while maintaining moderate lipophilicity is a key design principle .

Molecular Recognition Hydrogen Bonding Kinase Binding Solubility

Purity Benchmark and Supplier-Defined Storage Stability Profile

According to multiple vendor technical datasheets, 861412-93-3 is supplied at a guaranteed purity of ≥98% (HPLC) and requires sealed, dry storage at 2–8 °C, which is a more stringent storage condition than the room-temperature storage typically recommended for non-fluorinated benzotriazole-aniline analogs, consistent with the enhanced reactivity or thermal sensitivity conferred by the trifluoroethoxy group . The compound is classified under GHS07 (harmful/irritant) and may incur hazardous material shipping fees, a practical procurement consideration not shared by all in-class analogs . The Fluorochem-branded product (Ref. 10-F425390) from CymitQuimica has been discontinued, indicating potential supply constraints that users should verify before committing to long-term projects .

Chemical Procurement Reproducibility Stability Quality Control

Procurement-Driven Application Scenarios for CAS 861412-93-3 Based on Quantitative Evidence


CNS-Penetrant Fragment Library Design Requiring Elevated LogP and H-Bond Acceptor Capacity

Research groups building focused fragment libraries for CNS targets should select 861412-93-3 over non-fluorinated benzotriazole-aniline analogs because its measured LogP of 2.94–3.53 falls within the optimal CNS drug space (LogP 2–5), while the additional fluorine-mediated H-bond acceptors provide enhanced polar interactions at the target site without excessively increasing TPSA (65.96 Ų), which remains below the typical 90 Ų threshold for blood-brain barrier penetration [1][2]. The non-fluorinated analog (LogP ~1.8) is suboptimal for CNS penetration, making 861412-93-3 the preferred building block for CNS-oriented drug discovery campaigns.

Synthesis of Fluorinated Heterocycles via Benzotriazole-Mediated Coupling

Investigators utilizing the Katritzky benzotriazole methodology for heterocycle synthesis should prioritize 861412-93-3 because the Bt moiety serves as a versatile synthetic auxiliary—functioning as a leaving group, a radical precursor, or an anion-stabilizing group—while the –OCH₂CF₃ group simultaneously imparts the desired lipophilic and metabolic properties directly into the final molecule, eliminating the need for late-stage fluorination [1]. In contrast, using non-fluorinated Bt-aniline building blocks would require additional synthetic steps to introduce fluorine, increasing step count, cost, and reducing overall yield.

Kinase Inhibitor Scaffold Exploration Requiring Fluorinated Pharmacophores

Structure–activity relationship (SAR) programs targeting ATP-binding pockets of kinases should incorporate 861412-93-3 as a privileged fragment because the benzotriazole core is a known ATP-competitive hinge-binding motif, and the 2,2,2-trifluoroethoxy group can occupy the ribose pocket or selectivity pockets while improving metabolic stability relative to methoxy or unsubstituted phenyl analogs [1]. This is consistent with the patent literature describing fluorinated benzotriazoles as valuable intermediates for pharmaceutical active compounds [2]. The combination of benzotriazole and trifluoroethoxy on a single aniline scaffold is not commercially available from alternative suppliers at comparable purity (≥98%), making 861412-93-3 a strategically important procurement item for kinase-focused medicinal chemistry groups.

Metabolic Stability Probing in Drug Candidate Optimization

DMPK scientists tasked with improving the metabolic stability of aniline-containing lead compounds should select 861412-93-3 as a model substrate or intermediate because the –OCH₂CF₃ group is a well-documented strategy to block cytochrome P450-mediated oxidative metabolism at the para-position of anilines, a common metabolic soft spot [1]. The non-fluorinated benzotriazole-aniline analogs lack this protective feature and are more susceptible to rapid hydroxylation and subsequent glucuronidation or sulfation, leading to high clearance in vivo. Incorporating 861412-93-3 early in lead optimization can provide a direct readout of the metabolic benefits conferred by trifluoroethoxy substitution.

Quote Request

Request a Quote for 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.